N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide is an organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of an anthracene core with two keto groups at positions 9 and 10, and a pyridine-4-carboxamide moiety attached to the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide typically involves the reaction of 1-aminoanthraquinone with pyridine-4-carboxylic acid or its derivatives. One common method involves the use of coupling agents such as COMU to facilitate the reaction between the amine and carboxylic acid . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used in the study of C-H bond functionalization and as a ligand in coordination chemistry.
Biology: It has potential antimicrobial properties and is being investigated for its biological activity.
Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide involves its interaction with biological molecules. The compound can act as a chelating agent, binding to metal ions and facilitating various biochemical reactions. Its antimicrobial activity is believed to result from its ability to interfere with the metabolic processes of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide is unique due to its specific structural features, which include the combination of an anthraquinone core with a pyridine-4-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H12N2O3 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C20H12N2O3/c23-18-13-4-1-2-5-14(13)19(24)17-15(18)6-3-7-16(17)22-20(25)12-8-10-21-11-9-12/h1-11H,(H,22,25) |
InChI Key |
MFKOQZXSAKHKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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